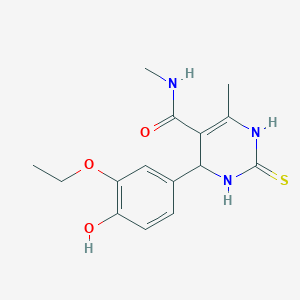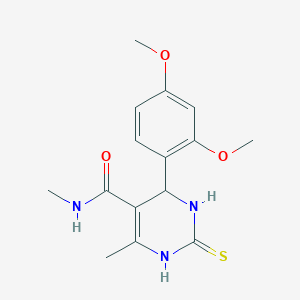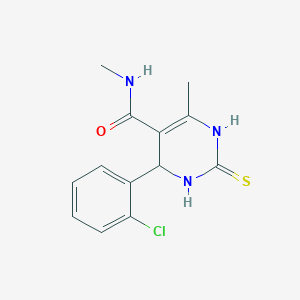![molecular formula C19H16N2O2 B297725 1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde](/img/structure/B297725.png)
1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as IDOI and has a molecular formula of C19H17N2O2.
作用機序
The mechanism of action of 1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde is complex and not fully understood. In cancer cells, IDOI has been shown to induce apoptosis by activating the caspase cascade and inhibiting the PI3K/Akt/mTOR signaling pathway. IDOI has also been reported to inhibit the expression of anti-apoptotic proteins such as Bcl-2 and Mcl-1.
In addition, IDOI has been shown to exhibit anti-inflammatory and antioxidant activities by inhibiting the production of pro-inflammatory cytokines and reactive oxygen species (ROS).
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that IDOI can induce apoptosis in cancer cells and inhibit the growth of cancer cells. IDOI has also been reported to exhibit anti-inflammatory and antioxidant activities.
実験室実験の利点と制限
One of the main advantages of 1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde is its potential as a building block for the synthesis of functional materials. IDOI can be easily synthesized and has a high purity, making it a suitable precursor for the synthesis of polymers and copolymers.
However, one of the limitations of IDOI is its potential toxicity. IDOI has been shown to exhibit cytotoxic effects on cancer cells, but its effects on normal cells are not fully understood. Therefore, further studies are needed to determine the safety and toxicity of IDOI.
将来の方向性
1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde has potential applications in various fields, and future research directions can include:
1. Further investigation of the anticancer activity of IDOI and its potential as a chemotherapeutic agent.
2. Development of IDOI-based materials for optoelectronics, sensors, and energy storage devices.
3. Investigation of the safety and toxicity of IDOI on normal cells.
4. Development of IDOI derivatives with improved pharmacological properties.
5. Investigation of the mechanism of action of IDOI on cancer cells and normal cells.
In conclusion, this compound is a chemical compound with potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of IDOI and its derivatives.
合成法
The synthesis of 1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde has been reported in the literature. One of the most commonly used methods involves the reaction of 2-(2,3-dihydro-1H-indol-1-yl)-2-oxoacetic acid with 3-formylindole in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields IDOI as a yellow solid with a purity of over 95%.
科学的研究の応用
1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, IDOI has been investigated as a potential anticancer agent. Studies have shown that IDOI can induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt/mTOR signaling pathway. IDOI has also been reported to exhibit anti-inflammatory and antioxidant activities.
In the field of material science, IDOI has been explored as a potential building block for the synthesis of functional materials. IDOI can be used as a precursor for the synthesis of indole-based polymers and copolymers, which have potential applications in optoelectronics, sensors, and energy storage devices.
特性
分子式 |
C19H16N2O2 |
|---|---|
分子量 |
304.3 g/mol |
IUPAC名 |
1-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]indole-3-carbaldehyde |
InChI |
InChI=1S/C19H16N2O2/c22-13-15-11-20(18-8-4-2-6-16(15)18)12-19(23)21-10-9-14-5-1-3-7-17(14)21/h1-8,11,13H,9-10,12H2 |
InChIキー |
WNNUHYIGJUHJSO-UHFFFAOYSA-N |
SMILES |
C1CN(C2=CC=CC=C21)C(=O)CN3C=C(C4=CC=CC=C43)C=O |
正規SMILES |
C1CN(C2=CC=CC=C21)C(=O)CN3C=C(C4=CC=CC=C43)C=O |
溶解性 |
0.4 [ug/mL] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![N-(2-cyanoethyl)-N-({5-[(1-(3-methylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}methyl)methanesulfonamide](/img/structure/B297650.png)
![N-(2-cyanoethyl)-N-({5-[(1-(4-ethoxyphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}methyl)methanesulfonamide](/img/structure/B297651.png)
![N-(2-cyanoethyl)-N-({5-[(1-(3,4-dichlorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}methyl)methanesulfonamide](/img/structure/B297653.png)
![N-(2-cyanoethyl)-N-({5-[(1-(4-methylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}methyl)methanesulfonamide](/img/structure/B297654.png)
![N-({5-[(1-(3-chloro-4-methylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}methyl)-N-(2-cyanoethyl)methanesulfonamide](/img/structure/B297655.png)
![Methyl 1-(1-adamantyl)-5-(4-bromophenyl)-4,6-dioxo-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B297657.png)
![N-(3-bromophenyl)-16-propan-2-yltetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide](/img/structure/B297658.png)
![N-(3,4-dichlorophenyl)-16-propan-2-yltetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide](/img/structure/B297660.png)
![2-[3-[(Z)-(3-benzyl-2-benzylimino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-5-bromoindol-1-yl]acetamide](/img/structure/B297665.png)
